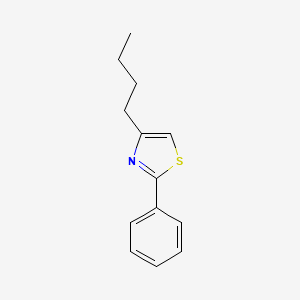
Flavine Adenine Dinucleotide-13C5 Ammonium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavine Adenine Dinucleotide-13C5 Ammonium Salt is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of flavine adenine dinucleotide, a redox cofactor involved in several important enzymatic reactions in metabolism. The compound is labeled with carbon-13, making it useful for tracing and studying metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Flavine Adenine Dinucleotide-13C5 Ammonium Salt involves the incorporation of carbon-13 into the flavine adenine dinucleotide molecule. The process begins with the conversion of riboflavin into flavin mononucleotide, catalyzed by riboflavin kinase. Flavin mononucleotide is then transformed into flavine adenine dinucleotide by adding an AMP moiety from ATP, catalyzed by FAD-synthase .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the incorporation of carbon-13 and the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Flavine Adenine Dinucleotide-13C5 Ammonium Salt undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: As a redox cofactor, it participates in oxidation-reduction reactions, transferring electrons in metabolic pathways.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In oxidation-reduction reactions, the compound can be converted between its oxidized and reduced forms.
Wissenschaftliche Forschungsanwendungen
Flavine Adenine Dinucleotide-13C5 Ammonium Salt has a wide range of scientific research applications, including:
Wirkmechanismus
Flavine Adenine Dinucleotide-13C5 Ammonium Salt exerts its effects by acting as a redox cofactor in various enzymatic reactions. It participates in the transfer of electrons, facilitating oxidation-reduction reactions in metabolic pathways. The molecular targets include enzymes such as NADH dehydrogenase, nitric oxide synthase, and glutathione reductase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavine Adenine Dinucleotide: The non-labeled version of the compound, used in similar research applications.
Nicotinamide Adenine Dinucleotide (NAD): Another redox cofactor involved in metabolic reactions.
Nicotinamide Adenine Dinucleotide Phosphate (NADP): Similar to NAD but involved in different metabolic pathways.
Uniqueness
Flavine Adenine Dinucleotide-13C5 Ammonium Salt is unique due to its carbon-13 labeling, which allows for precise tracing and studying of metabolic pathways. This makes it particularly valuable in research applications where understanding the detailed mechanisms of biochemical reactions is crucial.
Eigenschaften
Molekularformel |
C27H33N9O15P2 |
|---|---|
Molekulargewicht |
790.5 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/t14?,15?,16-,19?,20-,21-,26-/m1/s1/i7+1,16+1,20+1,21+1,26+1 |
InChI-Schlüssel |
VWWQXMAJTJZDQX-NEVWKFTISA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)O[13CH2][13C@@H]4[13C@H]([13C@H]([13C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
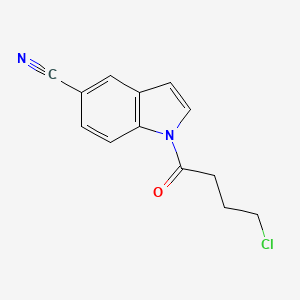
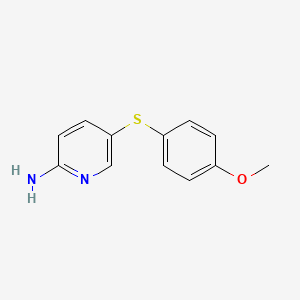
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)

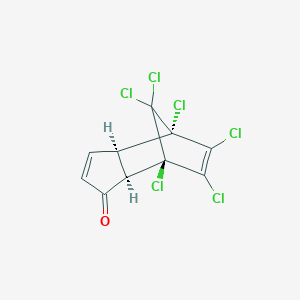

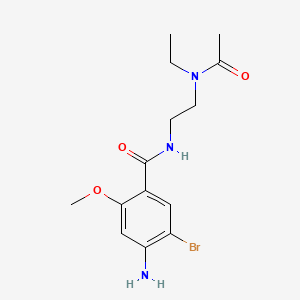
![3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13862296.png)
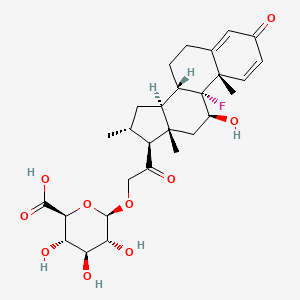
![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)
